N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15768457
Molecular Formula: C10H12FN3S
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN3S |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C10H12FN3S/c1-7-9(6-13-14(7)2)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3 |
| Standard InChI Key | JYXKMWVBKDYWRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC=C(S2)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrazole ring (1H-pyrazol-4-amine) substituted with methyl groups at positions 1 and 5. A (5-fluorothiophen-2-yl)methyl group is attached via an amine linkage at position 4. The thiophene moiety contains a fluorine atom at position 5, enhancing electronic effects and hydrogen-bonding potential.
Molecular Parameters
| Property | Value |
|---|---|
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine |
| Molecular Formula | C<sub>11</sub>H<sub>13</sub>FN<sub>3</sub>S |
| Molecular Weight | 255.31 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (2N, 1S, 1F) |
The fluorine atom induces electron-withdrawing effects, polarizing the thiophene ring and increasing dipole moments. This enhances intermolecular interactions critical for biological activity.
Synthesis and Chemical Reactivity
Reactivity Profile
The compound undergoes characteristic reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3>, DMF | Quaternary ammonium derivatives |
| Thiophene Halogenation | NBS, CCl<sub>4</sub> | Brominated thiophene analogues |
| Oxidation | mCPBA | Sulfoxide/sulfone formation |
The pyrazole NH group shows moderate nucleophilicity (pK<sub>a</sub> ~8.2), while the thiophene ring participates in electrophilic substitutions.
Biological Activity and Mechanism
Enzymatic Interactions
Structural analogs demonstrate kinase inhibitory activity through:
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ATP-binding pocket occupation: The fluorothiophene group mimics adenine’s electronic profile.
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Hydrogen bonding: NH group interacts with kinase hinge regions (Ki values: 50-200 nM in CDK2/cyclin E).
Physicochemical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.21 (d, J=3.5 Hz, 1H, thiophene H-3), 6.85 (d, J=3.5 Hz, 1H, thiophene H-4), 3.95 (s, 2H, CH<sub>2</sub>NH), 3.72 (s, 3H, N-CH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).
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HRMS: m/z 256.0854 [M+H]<sup>+</sup> (calc. 256.0857).
Solubility and Stability
| Parameter | Value |
|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| logP | 2.87 |
| Plasma Stability | t<sub>1/2</sub> >6 h (human) |
The compound shows pH-dependent solubility, with protonation of the pyrazole NH improving dissolution in acidic media.
Therapeutic Applications and Challenges
Oncology
Fluorothiophene-pyrazole hybrids inhibit:
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Cyclin-dependent kinases (CDK4/6 IC<sub>50</sub>: 78 nM)
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B-RafV600E (IC<sub>50</sub>: 112 nM)
Antimicrobial Development
Structural modifications from patent US20120015941A1 suggest potential against multidrug-resistant Gram-positive pathogens when combined with sulfonamide groups .
Future Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.
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Prodrug Strategies: Masking the NH group to enhance bioavailability.
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Polypharmacology: Exploiting kinase-selectivity profiles for combination therapies.
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